An In-Depth Technical Guide to Methyl 2-amino-4-methyl-5-nitrobenzoate
An In-Depth Technical Guide to Methyl 2-amino-4-methyl-5-nitrobenzoate
A Strategic Guide for Researchers and Drug Development Professionals on a Niche Aromatic Building Block
Preamble: Navigating the Landscape of a Novel Chemical Entity
In the field of medicinal chemistry and materials science, researchers often encounter novel chemical structures with limited documented data. Methyl 2-amino-4-methyl-5-nitrobenzoate, identified by CAS number 929214-80-2, represents one such entity. While direct experimental data for this specific compound is not extensively available in public literature, a comprehensive technical understanding can be constructed through expert analysis of its constituent functional groups and by drawing parallels with structurally similar, well-characterized analogs.
This guide is designed for the research scientist and drug development professional. It moves beyond a simple data sheet to provide a predictive analysis of the compound's properties, a plausible synthetic strategy, and an exploration of its potential reactivity and applications. By understanding the causality behind these predictions, researchers can more effectively utilize this molecule as a strategic building block in complex synthetic endeavors.
Core Molecular Profile and Predicted Physicochemical Properties
The structure of Methyl 2-amino-4-methyl-5-nitrobenzoate is characterized by a highly substituted benzene ring, featuring an amino group, a methyl group, and a nitro group, in addition to the methyl ester. This specific arrangement of electron-donating (amino, methyl) and electron-withdrawing (nitro, methyl ester) groups dictates its chemical behavior and physical properties.
The properties listed below are estimated based on data from structural isomers and related compounds, such as methyl 2-amino-5-nitrobenzoate and methyl 2-methyl-4-nitrobenzoate.[1][2]
| Property | Predicted Value / Description | Rationale / Comparative Source |
| CAS Number | 929214-80-2 | - |
| Molecular Formula | C₉H₁₀N₂O₄ | Derived from structure |
| Molecular Weight | 210.19 g/mol | Calculated from formula |
| Appearance | Expected to be a pale-yellow to yellow-brown crystalline solid. | Based on analogs like methyl 2-amino-5-nitrobenzoate.[3] |
| Melting Point | Estimated range: 160-180 °C | Nitro- and amino-substituted benzoates are typically solids with relatively high melting points. For example, Methyl 2-amino-5-nitrobenzoate melts at 167-169 °C.[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and ethyl acetate. | The aromatic nature and presence of polar functional groups suggest this solubility profile. |
| Boiling Point | >350 °C (Predicted, with decomposition) | High boiling point is expected due to polarity and molecular weight. For comparison, Methyl 2-amino-5-nitrobenzoate has a predicted boiling point of 377.9°C. |
| pKa (Amino Group) | Estimated range: 1-2 | The amino group's basicity is significantly reduced by the adjacent electron-withdrawing methyl ester and the para-nitro group. |
Proposed Synthetic Pathway
A logical and efficient synthesis of Methyl 2-amino-4-methyl-5-nitrobenzoate can be devised from commercially available starting materials. The following multi-step protocol is proposed, leveraging well-established aromatic substitution reactions. The causality behind this pathway lies in the directing effects of the substituents on the aromatic ring during electrophilic substitution.
Overall Strategy: The synthesis begins with methyl 2-amino-4-methylbenzoate. The key step is the selective nitration at the C5 position. The amino group is a strong ortho-, para-director, and the methyl group is a weak ortho-, para-director. The ester is a meta-director. The C5 position is para to the strongly activating amino group, making it the most favorable site for electrophilic nitration.
Caption: Proposed one-step synthesis of the target compound.
Detailed Experimental Protocol: Nitration of Methyl 2-amino-4-methylbenzoate
This protocol is adapted from standard procedures for the nitration of substituted methyl benzoates.[4][5]
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 3.0 eq.). Cool the flask in an ice-salt bath to 0 °C.
-
Substrate Addition: Slowly add Methyl 2-amino-4-methylbenzoate (1.0 eq.) to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C. The substrate should dissolve to form the sulfate salt.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (1.0 eq.). Cool this mixture in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the starting material from the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the reaction between 5-15 °C.[4]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at the same temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. This will hydrolyze the excess nitrating agent and precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7) to remove residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield Methyl 2-amino-4-methyl-5-nitrobenzoate as a crystalline solid.
Predicted Spectroscopic Signature
Spectroscopic analysis is critical for structure confirmation. The following predictions are based on established principles and data from similar molecules.[5][6]
-
¹H NMR (Proton NMR):
-
Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 will likely be downfield due to the ortho-ester and para-nitro group. The proton at C3 will be upfield, influenced by the ortho-amino and para-methyl groups.
-
Amino Protons (2H): A broad singlet (δ 4.5-6.0 ppm) corresponding to the -NH₂ group. The exact shift is dependent on solvent and concentration.
-
Ester Methyl Protons (3H): A sharp singlet (δ 3.8-4.0 ppm) for the -COOCH₃ group.
-
Ring Methyl Protons (3H): A sharp singlet (δ 2.2-2.5 ppm) for the Ar-CH₃ group.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (1C): The ester carbonyl carbon will appear significantly downfield (δ 165-170 ppm).
-
Aromatic Carbons (6C): Six distinct signals are expected in the range of δ 110-155 ppm. The carbons directly attached to the nitro (C5) and amino (C2) groups will be the most deshielded and shielded, respectively.
-
Ester Methyl Carbon (1C): A signal around δ 51-53 ppm is expected.[5]
-
Ring Methyl Carbon (1C): A signal in the upfield region of the aromatic carbons (δ 15-20 ppm).
-
-
FTIR (Infrared Spectroscopy):
-
N-H Stretch: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ for the primary amine.
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ for the ester carbonyl.[6]
-
NO₂ Stretch: Two strong absorption bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[6]
-
C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
Anticipated Chemical Reactivity and Applications in Drug Development
The utility of Methyl 2-amino-4-methyl-5-nitrobenzoate as a synthetic intermediate stems from the distinct reactivity of its functional groups. This "versatile scaffolding" is a key attribute for drug discovery programs.[7]
Sources
- 1. Methyl 2-amino-5-nitrobenzoate | C8H8N2O4 | CID 2777346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-methyl-4-nitrobenzoate | C9H9NO4 | CID 15088700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lbaochemicals.com [lbaochemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. aiinmr.com [aiinmr.com]
- 6. homework.study.com [homework.study.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
